molecular formula C13H8FN B8128791 3-Ethynyl-5-(3-fluorophenyl)-pyridine

3-Ethynyl-5-(3-fluorophenyl)-pyridine

Cat. No.: B8128791
M. Wt: 197.21 g/mol
InChI Key: AZZBPSCNRLJECR-UHFFFAOYSA-N
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Description

3-Ethynyl-5-(3-fluorophenyl)-pyridine (C₁₃H₈FN, MW 197.21, CAS 2279124-42-2) is a pyridine derivative characterized by an ethynyl group at the 3-position and a 3-fluorophenyl substituent at the 5-position of the pyridine ring . The ethynyl moiety enhances structural rigidity, while the fluorine atom on the phenyl ring influences electronic properties and binding interactions with biological targets.

Properties

IUPAC Name

3-ethynyl-5-(3-fluorophenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN/c1-2-10-6-12(9-15-8-10)11-4-3-5-13(14)7-11/h1,3-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZBPSCNRLJECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-5-(3-fluorophenyl)-pyridine typically involves the following steps:

    Starting Materials: The synthesis may start with commercially available 3-fluorobenzaldehyde and 3-ethynylpyridine.

    Reaction Conditions: A common method involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to form the desired product.

    Purification: The product can be purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-5-(3-fluorophenyl)-pyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Ethynyl-5-(3-fluorophenyl)-pyridine depends on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Ethynyl-Pyridine Scaffolds

SIB-1765F Enantiomers
  • Structure : (R)- and (S)-3-Ethynyl-5-(1-methyl-pyrrolidin-2-yl)-pyridine but-2-enedioic acid.
  • Key Differences : Replaces the 3-fluorophenyl group with a methyl-pyrrolidinyl substituent.
  • Biological Activity : The (S)-enantiomer (SIB-1508Y) improved vigilance in rodent models without stimulating locomotor activity, a distinct advantage over other nicotinic ligands .
RO6807794 (mGluR5 PAM)
  • Structure : N-tert-butyl-5-((3-fluorophenyl)ethynyl)-N-methylpyrimidine-2-carboxamide.
  • Key Differences : Incorporates a pyrimidine-carboxamide group instead of pyridine.
  • Biological Activity : Acts as a positive allosteric modulator (PAM) of mGluR5, with applications in schizophrenia and fragile X syndrome .
CTEP (mGluR5 NAM)
  • Structure : 2-Chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine.
  • Key Differences : Contains a chloro-imidazolyl substituent and lacks fluorine.
  • Biological Activity : A negative allosteric modulator (NAM) of mGluR5 with long half-life properties, used in preclinical studies for autism and depression .

Fluorophenyl Derivatives: Positional Effects on Potency

The position of fluorine on the phenyl ring significantly impacts biological activity:

  • 3-Fluorophenyl Derivatives: Demonstrated a 5-fold increase in potency compared to non-fluorinated analogs due to optimal hydrophobic interactions and conformational stability . In EGFR-targeted compounds, the 3-fluorophenyl group forms hydrogen bonds with Thr766 and Lys721, enhancing binding affinity (docking score: −12.61) .
  • 2-Fluorophenyl Derivatives :
    • Showed a 10-fold reduction in potency due to steric hindrance and conformational distortion .
  • 4-Fluorophenyl Derivatives :
    • Exhibited 16-fold higher potency in certain antagonists (e.g., Ki = 0.4 nM), attributed to improved hydrophobic packing .

Ethynyl-Linked mGluR5 Modulators

  • VU0360172 : N-cyclobutyl-6-((3-fluorophenyl)ethynyl)picolinamide.
    • Key Feature : Picolinamide group enhances metabolic stability.
    • Activity : Potent mGluR5 PAM with biased agonism profiles .
  • VU0424465 : (R)-5-((3-fluorophenyl)ethynyl)-N-(3-hydroxy-3-methylbutan-2-yl)picolinamide.
    • Key Feature : Hydroxy-butyl substituent improves solubility.
    • Activity : Demonstrates subtype selectivity for mGluR5 over other GPCRs .

Substituent Effects on Physicochemical Properties

  • Trifluoromethylpyridines (e.g., 5-(Trifluoromethyl)pyridine derivatives):
    • The trifluoromethyl group improves metabolic stability but may reduce solubility .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula MW Substituents Biological Target Key Findings
3-Ethynyl-5-(3-fluorophenyl)-pyridine C₁₃H₈FN 197.21 Ethynyl, 3-fluorophenyl Under study Rigid scaffold with fluorophenyl interactions
SIB-1508Y C₁₆H₁₇N₃O₄ 315.33 Ethynyl, methyl-pyrrolidinyl Nicotinic receptors Phase II candidate for Parkinson’s
RO6807794 C₁₉H₂₀F₃N₃O₂ 391.38 Ethynyl, pyrimidine-carboxamide mGluR5 PAM with efficacy in schizophrenia
CTEP C₂₃H₁₉ClF₃N₃O 477.87 Chloro-imidazolyl, ethynyl mGluR5 Long-acting NAM for autism models
4-Fluorophenyl antagonist C₁₄H₁₀F₂N₂ 244.24 4-fluorophenyl CAP receptor Ki = 0.4 nM (16-fold potency gain)

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